3-Amino-6-chloro-pyridazine-4-carboxylic acid
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Overview
Description
3-Amino-6-chloro-pyridazine-4-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with amino, chloro, and carboxylic acid groups. Pyridazine derivatives are known for their diverse biological activities and are used in various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-pyridazine-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-pyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
3-Amino-6-chloro-pyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-pyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the amino, chloro, and carboxylic acid groups.
Pyridazinone: A derivative with a keto group instead of the amino group.
3-Amino-pyridazine: Similar structure but lacks the chloro and carboxylic acid groups.
Uniqueness
3-Amino-6-chloro-pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, chloro, and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-amino-6-chloropyridazine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H2,7,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMQZAKGBFGMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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